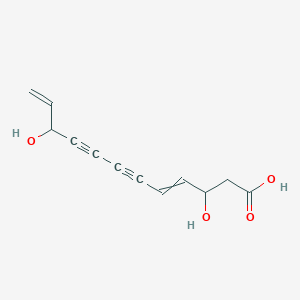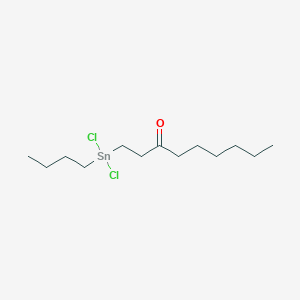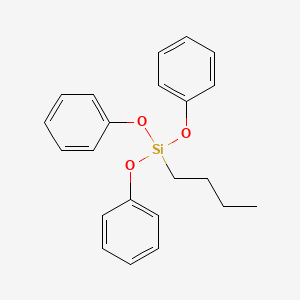
Butyl(triphenoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(triphenoxy)silane is an organosilicon compound that features a silicon atom bonded to a butyl group and three phenoxy groups. This compound is part of the broader class of organosilanes, which are known for their versatility in various chemical applications. Organosilanes are widely used in organic synthesis, materials science, and as coupling agents in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(triphenoxy)silane typically involves the reaction of butyltrichlorosilane with phenol in the presence of a base. The general reaction can be represented as follows:
Butyltrichlorosilane+3Phenol→this compound+3HCl
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. Common bases used in this reaction include pyridine or triethylamine, which help to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl(triphenoxy)silane can undergo various types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and phenol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Catalyzed by acids or bases, depending on the desired reaction pathway.
Substitution: Requires strong nucleophiles such as alkoxides or amines.
Major Products Formed
Hydrolysis: Produces silanols and phenol.
Condensation: Forms siloxane polymers.
Substitution: Results in the replacement of phenoxy groups with other functional groups.
Wissenschaftliche Forschungsanwendungen
Butyl(triphenoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized as a coupling agent in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Butyl(triphenoxy)silane involves the formation of silanol groups upon hydrolysis, which can then interact with various substrates. The silanol groups can form strong covalent bonds with inorganic surfaces, enhancing adhesion and compatibility. This property is particularly useful in the modification of surfaces and the creation of composite materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxysilane: Contains three methoxy groups instead of phenoxy groups.
Tris(trimethylsilyl)silane: Features three trimethylsilyl groups.
Phenyl(triphenoxy)silane: Has a phenyl group instead of a butyl group.
Uniqueness
Butyl(triphenoxy)silane is unique due to the presence of the butyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of applications it is suitable for.
Eigenschaften
CAS-Nummer |
130820-70-1 |
|---|---|
Molekularformel |
C22H24O3Si |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
butyl(triphenoxy)silane |
InChI |
InChI=1S/C22H24O3Si/c1-2-3-19-26(23-20-13-7-4-8-14-20,24-21-15-9-5-10-16-21)25-22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3 |
InChI-Schlüssel |
OGCNPMTZBJEZKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)

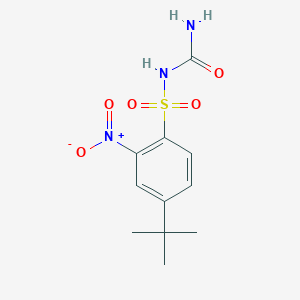
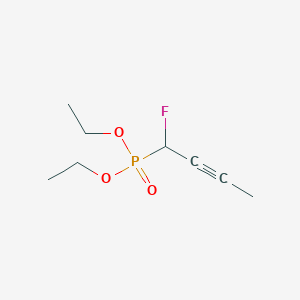
![Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14269268.png)
![{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid](/img/structure/B14269279.png)
![4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane](/img/structure/B14269282.png)
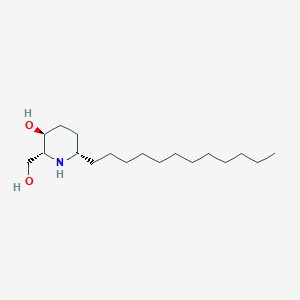
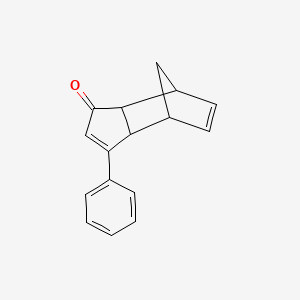
![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
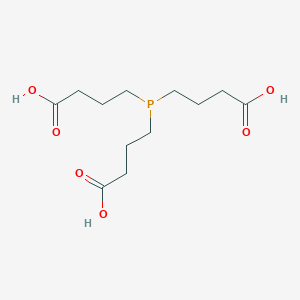
![4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one](/img/structure/B14269304.png)
